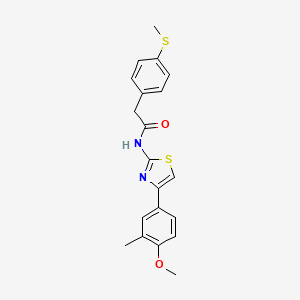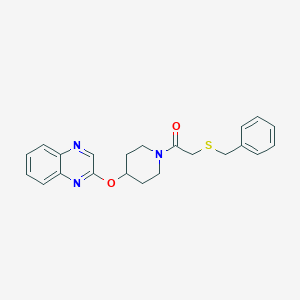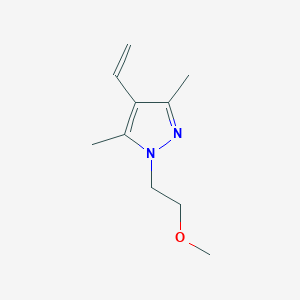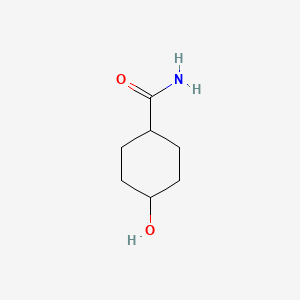
1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms, and it has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone is not fully understood, but it is thought to act through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of certain kinases and transcription factors, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone in lab experiments is its versatility. It has been shown to have activity in a variety of research areas, making it a useful tool for studying a range of biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, there is potential for the development of new synthetic methods for 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone, which could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of 1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone can be achieved through a multi-step process involving the reaction of various starting materials. One common method involves the condensation of 4-pyridinecarboxaldehyde and 5-bromoindoline to form a key intermediate, which is then reacted with 4-pyridinethiol to yield the final product.
Aplicaciones Científicas De Investigación
1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. It has been shown to have anticancer activity in vitro, and it has also been studied for its potential as a neuroprotective agent.
Propiedades
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(14-25-18-5-10-22-11-6-18)23-12-7-17-13-16(1-2-19(17)23)15-3-8-21-9-4-15/h1-6,8-11,13H,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUGDQGGBAVIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CSC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Pyridin-4-yl)indolin-1-yl)-2-(pyridin-4-ylthio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)


![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)
![2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2976095.png)
![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2976097.png)
